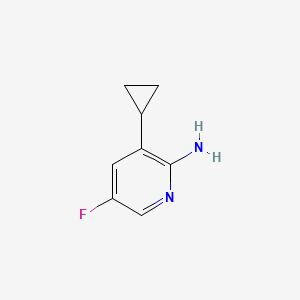
3-Cyclopropyl-5-fluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-5-fluoropyridin-2-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a pyridine ring, along with an amine group at the 2-position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-fluoropyridin-2-amine can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluorinated pyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts, along with controlled reaction environments, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-fluoropyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
3-Cyclopropyl-5-fluoropyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: This compound is structurally similar but lacks the cyclopropyl group.
3-Amino-6-bromopyridine: Similar in structure but contains a bromine atom instead of a fluorine atom.
3-Aminopyridine: Lacks both the fluorine and cyclopropyl groups, making it less reactive in certain chemical reactions.
Uniqueness
The uniqueness of 3-Cyclopropyl-5-fluoropyridin-2-amine lies in its combination of a cyclopropyl group and a fluorine atom on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9FN2 |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
3-cyclopropyl-5-fluoropyridin-2-amine |
InChI |
InChI=1S/C8H9FN2/c9-6-3-7(5-1-2-5)8(10)11-4-6/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
QSQWUPNHRVQYRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=CC(=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





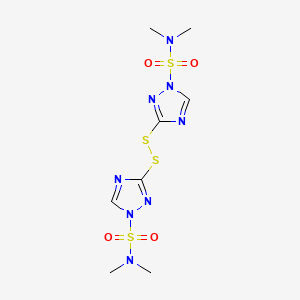

![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)

![13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)
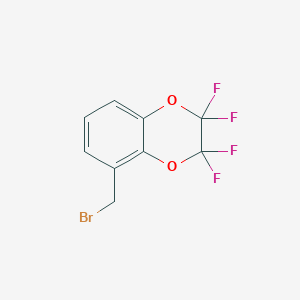
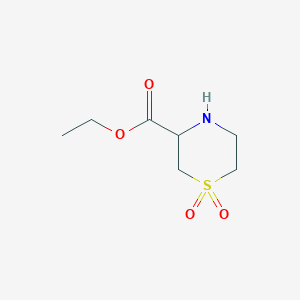
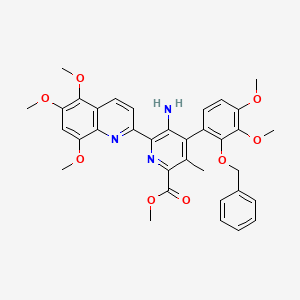
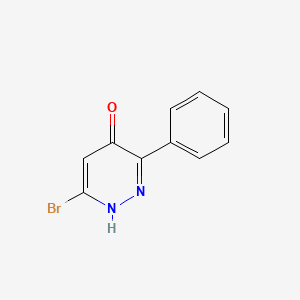
![(2R,3R,4S,5S,6R)-2-(((4AR,6S,7R,8R,8aR)-6-(((2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutan-2-yl)oxy)-7-acetamido-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B15202472.png)
